molecular formula C12H21N B464586 (2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine CAS No. 356539-58-7

(2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine

Cat. No.: B464586
CAS No.: 356539-58-7
M. Wt: 179.3g/mol
InChI Key: DHRJFLBQNLJEIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine typically involves the reaction of cyclohex-1-ene with ethylamine and cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine is unique due to its combination of a cyclohexene ring, an ethyl group, and a cyclopropylmethyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-(cyclopropylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12/h4,12-13H,1-3,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRJFLBQNLJEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235490
Record name N-(Cyclopropylmethyl)-1-cyclohexene-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356539-58-7
Record name N-(Cyclopropylmethyl)-1-cyclohexene-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356539-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclopropylmethyl)-1-cyclohexene-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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